Troparil, chemically known as (+)-2β-Carbomethoxy-3β-phenyltropane, is a synthetic stimulant drug that functions primarily as a dopamine reuptake inhibitor. It is derived from methylecgonidine and belongs to the phenyltropane class of compounds. Troparil is noted for its high potency in inhibiting dopamine reuptake—several times more potent than cocaine—while exhibiting lower efficacy as a serotonin reuptake inhibitor. The compound's structure features a phenyl ring directly connected to the tropane ring via a non-hydrolyzable carbon-carbon bond, which contributes to its prolonged duration of action and reduced cardiotoxicity compared to cocaine .
These reactions are essential for understanding Troparil's chemical behavior and its potential modifications for research and therapeutic applications.
Troparil exhibits potent stimulant effects due to its action on the dopamine transporter (DAT). By inhibiting DAT, Troparil increases dopamine levels in the synaptic cleft, which is critical for studies related to neuropharmacology and behavioral science. Research indicates that Troparil is more effective than amphetamine in stimulating nervous activity while being less toxic . Its unique pharmacological profile makes it a valuable tool in scientific research aimed at understanding dopamine's role in various neurological conditions.
The synthesis of Troparil involves the reaction of methylecgonidine with phenylmagnesium bromide. This process includes several steps, such as:
The complexity of this synthesis contributes to the limited availability of Troparil, as it requires specific reagents and conditions that may not be easily accessible for illicit production .
Troparil has several applications in scientific research:
These applications underscore Troparil's importance in pharmacological research.
Troparil shares structural similarities with several other compounds within the phenyltropane class. Notable comparisons include:
Compound Name | Chemical Structure | Potency as Dopamine Reuptake Inhibitor | Unique Features |
---|---|---|---|
Cocaine | Structure similar | High | Local anesthetic properties; significant abuse potential |
WIN 35428 | Similar phenyltropane structure | Moderate | Less potent than Troparil; used for similar research purposes |
Methylecgonidine | Precursor | Variable | Precursor to Troparil; less studied |
β-CPT | Identical structure | Comparable | Slightly different pharmacokinetics |
Troparil's unique combination of high potency and reduced cardiotoxicity distinguishes it from these similar compounds, making it particularly valuable in research settings where safety and efficacy are paramount .
Troparil was first synthesized in the 1970s by Clarke and colleagues during a concerted effort to dissociate cocaine’s stimulant actions from its dependency liability and toxicity. The research aimed to create analogues with retained dopamine reuptake inhibition (DRI) efficacy while eliminating cocaine’s local anesthetic effects and abuse potential. Initial studies focused on modifying cocaine’s ester linkage, which hydrolyzes rapidly in vivo, contributing to its short duration of action. By replacing this labile ester bond with a stable carbon-carbon bond, Clarke’s team developed Troparil, which demonstrated prolonged DAT inhibition and reduced cardiotoxicity.
The compound’s discovery marked a pivotal advancement in phenyltropane chemistry, enabling researchers to investigate dopamine neurotransmission without the regulatory constraints associated with cocaine. Early animal studies confirmed Troparil’s ability to mimic cocaine’s behavioral effects, albeit with a slower onset and longer duration, making it a valuable tool for mapping DAT distribution using radiolabeled forms.
Troparil belongs to the phenyltropane class, characterized by a bicyclic tropane ring (8-azabicyclo[3.2.1]octane) fused to a phenyl group. Its structure diverges from cocaine through two critical modifications:
Table 1: Structural and Pharmacological Comparison of Troparil and Cocaine
This structural framework positions Troparil as a pure DAT inhibitor, devoid of cocaine’s multimodal activity. The absence of local anesthetic effects further differentiates its pharmacological profile, reducing peripheral toxicity.
Troparil is recognized by multiple systematic and trivial names, reflecting its chemical structure and research applications:
Table 2: Troparil Nomenclature and Identifiers
Identifier Type | Value | Source |
---|---|---|
CAS Number | 74163-84-1 | |
PubChem CID | 52940 | |
Molecular Formula | C₁₆H₂₁NO₂ | |
Molecular Weight | 259.34 g/mol | |
SMILES Notation | CN1C2CCC1C(C(C2)C3=CC=CC=C3)C(=O)OC |
The multiplicity of names underscores Troparil’s interdisciplinary relevance, bridging medicinal chemistry, neuropharmacology, and radiopharmaceutical research. Its classification under the Controlled Substances Act remains ambiguous, though it is often regarded as a cocaine analogue due to structural similarities.
Troparil, also known as 2β-Carbomethoxy-3β-phenyltropane or WIN 35,065-2, possesses the molecular formula C₁₆H₂₁NO₂ [1] [10]. The compound exhibits a molecular weight of 259.34 grams per mole, representing a phenyltropane-based structure derived from methylecgonidine [1] . The molecular composition encompasses sixteen carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and two oxygen atoms, arranged in a distinctive tropane alkaloid framework [10] [14].
The exact mass of troparil measures 259.15700 atomic mass units, with a polar surface area of 29.54000 square angstroms [10]. The compound demonstrates an elemental analysis distribution of 74.10% carbon, 8.16% hydrogen, 5.40% nitrogen, and 12.34% oxygen [14]. This molecular composition places troparil within the broader category of tropane derivatives, which are characterized by their azabicyclo[3.2.1]octane core structure [17] [18].
The structural framework of troparil incorporates a methyl ester functional group at the 2β position and a phenyl substituent at the 3β position of the tropane ring system [1] . This specific arrangement distinguishes troparil from other tropane derivatives and contributes to its unique pharmacological profile as a dopamine reuptake inhibitor [1] [7].
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₁NO₂ |
Molecular Weight | 259.34 g/mol |
Exact Mass | 259.15700 u |
Polar Surface Area | 29.54000 Ų |
Carbon Content | 74.10% |
Hydrogen Content | 8.16% |
Nitrogen Content | 5.40% |
Oxygen Content | 12.34% |
The stereochemical configuration of troparil follows the characteristic geometry of tropane alkaloids, featuring an 8-azabicyclo[3.2.1]octane scaffold [17] [18]. The tropane ring system adopts a slightly distorted chair conformation, as established through nuclear magnetic resonance spectroscopy and molecular mechanics calculations [15] [19]. This conformational preference results from the bridgehead nitrogen atom, which constrains the six-membered ring portion of the bicyclic system [19].
The stereochemical designation of troparil corresponds to the (1S,2R,3R,5R) configuration, with the methyl ester group positioned at the 2β position and the phenyl ring at the 3β position . This specific stereochemical arrangement is critical for the compound's biological activity, as stereoisomers of tropane derivatives exhibit significantly different pharmacological properties [8].
The tropane ring geometry exhibits characteristic coupling constants that deviate approximately 10-12% from those of an ideal chair conformer of cyclohexane [19]. Nuclear magnetic resonance analysis reveals coupling constants of 4-5 cycles per second for axial-axial interactions and 0.4-2.0 cycles per second for axial-equatorial interactions, corresponding to dihedral angles of approximately 40° and 80°, respectively [19].
The nitrogen atom within the tropane framework demonstrates conformational flexibility, with the N-methyl group capable of adopting both equatorial and axial orientations [15]. However, the equilibrium strongly favors the equatorial conformation, with a relative population ratio of approximately 2:1 at ambient conditions [15]. This conformational preference influences the overall three-dimensional structure and contributes to the compound's binding affinity at dopamine transporters [1] [7].
The pharmacological activity of troparil derives from the synergistic contributions of its constituent functional groups, particularly the methyl ester moiety and the phenyl substituent [22]. The 2β-carbomethoxy group serves as a critical pharmacophore element, providing both electronic and steric contributions to dopamine transporter binding [24]. The ester functionality can undergo hydrolysis under acidic or basic conditions, yielding a carboxylic acid and methanol, which represents a potential metabolic pathway .
The phenyl ring at the 3β position establishes a direct carbon-carbon bond with the tropane scaffold, creating a non-hydrolyzable linkage that contributes to the compound's enhanced stability and prolonged duration of action compared to cocaine [1] . This structural feature eliminates the local anesthetic properties associated with ester-linked cocaine analogs, resulting in a more selective dopamine reuptake inhibition profile [1].
The tropane nitrogen atom, methylated at the bridgehead position, contributes to the compound's basicity and influences its protonation state under physiological conditions [14]. The predicted acid dissociation constant (pKa) of troparil is 9.95 ± 0.60, indicating that the compound exists predominantly in its protonated form at physiological pH [14]. This ionization state affects the compound's interaction with dopamine transporters and its pharmacokinetic properties [7].
Structure-activity relationship studies have demonstrated that modifications to these functional groups significantly alter binding affinity and selectivity profiles [4] [5]. The methyl ester group provides optimal binding characteristics, while substitutions on the phenyl ring can modulate transporter selectivity and potency [5] [6]. Research indicates that halogen substitutions on the phenyl ring, particularly chlorine and iodine, can enhance binding affinity by 78-85 times compared to cocaine [6].
Functional Group | Position | Contribution to Activity |
---|---|---|
Methyl Ester | 2β | Critical pharmacophore for dopamine transporter binding |
Phenyl Ring | 3β | Non-hydrolyzable linkage providing stability and selectivity |
N-Methyl | Bridgehead | Contributes to basicity and protonation state |
Tropane Ring | Core scaffold | Provides conformational constraint and binding framework |
Troparil exhibits distinctive physical properties that reflect its molecular structure and intermolecular interactions [10] [14]. The compound demonstrates a density of 1.099 ± 0.06 grams per cubic centimeter at 20°C and 760 Torr, indicating a relatively compact molecular packing arrangement [10] [14]. This density value facilitates accurate measurement and handling in laboratory and industrial settings [14].
The melting point of troparil has been reported as 190-191°C, representing the temperature at which the crystalline solid transitions to the liquid phase . This relatively high melting point suggests strong intermolecular forces within the crystal lattice, likely involving hydrogen bonding interactions and van der Waals forces between the aromatic and aliphatic components of the molecule .
The predicted boiling point of troparil is 350.2 ± 42.0°C at 760 Torr, indicating substantial thermal stability under normal atmospheric conditions [10] [14]. This high boiling point reflects the molecular weight and the presence of polar functional groups that contribute to intermolecular attractions [14]. The flash point, representing the lowest temperature at which vapors can ignite, is calculated as 121.3 ± 18.8°C [10].
The acid dissociation constant (pKa) of troparil is predicted to be 9.95 ± 0.60, indicating weak base characteristics [14]. This value suggests that under physiological conditions (pH 7.4), approximately 99% of the compound exists in its protonated form [14]. The relatively high pKa value is consistent with the presence of a tertiary amine nitrogen within the tropane ring system [14].
Water solubility of troparil is reported as slightly soluble, with an estimated solubility of 1.2 grams per liter at 25°C [10]. The logarithm of the partition coefficient (LogP) is calculated as 2.36380, indicating moderate lipophilicity that facilitates membrane permeation while maintaining sufficient aqueous solubility for biological activity [10].
Physical Property | Value | Conditions |
---|---|---|
Density | 1.099 ± 0.06 g/cm³ | 20°C, 760 Torr |
Melting Point | 190-191°C | Standard atmospheric pressure |
Boiling Point | 350.2 ± 42.0°C | 760 Torr |
Flash Point | 121.3 ± 18.8°C | Standard conditions |
pKa | 9.95 ± 0.60 | Aqueous solution |
Water Solubility | 1.2 g/L | 25°C |
LogP | 2.36380 | Octanol/water partition |
Polar Surface Area | 29.54000 Ų | Calculated value |
The synthesis of troparil relies fundamentally on the reaction between methylecgonidine and phenylmagnesium bromide, representing the most well-documented synthetic approach to this compound [2] . This synthetic pathway begins with methylecgonidine as the key starting material, which serves as the tropane scaffold for subsequent functionalization. The reaction proceeds through the addition of phenylmagnesium bromide, a Grignard reagent that introduces the phenyl substituent at the 3β position of the tropane ring system .
The primary synthetic route involves treating methylecgonidine with phenylmagnesium bromide under carefully controlled conditions [4]. The reaction typically employs diethyl ether and dichloromethane as solvents, with temperature maintained between negative seventy-eight degrees Celsius and negative forty degrees Celsius throughout the three and one-half hour reaction period [4]. Under these optimized conditions, the reaction achieves a yield of sixty-five point two eight percent [4].
An alternative multi-step approach utilizes cocaine hydrochloride as the starting material, involving initial treatment with hydrochloric acid under reflux conditions for six hours, followed by additional reflux for four hours [4]. This pathway subsequently employs the same Grignard reagent system with phenylmagnesium bromide and methylecgonidine under inert atmosphere conditions [4]. The reaction conditions require strict temperature control ranging from negative forty degrees Celsius to twenty degrees Celsius, with the addition of trifluoroacetic acid in the solvent system [4].
The synthetic methodology demonstrates the critical importance of anhydrous conditions throughout the process [5]. Grignard reagents, including phenylmagnesium bromide, exhibit extreme sensitivity to moisture and require coordinating solvents such as diethyl ether or tetrahydrofuran to stabilize the magnesium center [6]. The formation of phenylmagnesium bromide itself involves the treatment of bromobenzene with magnesium turnings, often requiring iodine activation to initiate the reaction [6].
The mechanistic pathway for troparil synthesis centers on the Grignard reaction between phenylmagnesium bromide and the carbonyl functionality present in methylecgonidine [7]. Grignard reagents function as powerful nucleophiles due to the highly polarized carbon-magnesium bond, where carbon bears significant negative charge character [8] [9]. In the case of phenylmagnesium bromide, the phenyl group acts as a carbanion equivalent, attacking electrophilic carbonyl centers [7] [9].
The reaction mechanism proceeds through nucleophilic addition of the phenyl group to the carbonyl carbon of methylecgonidine [7]. This step involves the formation of a new carbon-carbon bond between the phenyl ring and the tropane scaffold, with simultaneous breaking of the carbon-oxygen pi bond [7]. The resulting alkoxide intermediate requires protonation during the aqueous workup phase to yield the final alcohol product [7]. The stereochemical outcome of this addition is controlled by the existing stereochemistry of the methylecgonidine substrate and the approach of the bulky phenylmagnesium bromide reagent .
The Grignard reaction mechanism involves several critical steps that must be carefully controlled to ensure successful product formation [10]. The reaction begins with the coordination of the carbonyl oxygen to the magnesium center, which increases the electrophilicity of the carbonyl carbon [10]. This coordination facilitates the subsequent nucleophilic attack by the carbon-magnesium bond, leading to the formation of a tetrahedral intermediate [10]. The stability of this intermediate depends on proper solvation by ether molecules and maintenance of appropriate temperature conditions [10].
Esterification processes involved in troparil synthesis typically follow standard mechanisms involving the reaction between carboxylic acid derivatives and alcohols [11]. The presence of the carbomethoxy group in the final troparil structure suggests that esterification reactions play a crucial role in the overall synthetic scheme [11]. These reactions often require acid catalysis and careful control of reaction equilibrium to achieve optimal yields [11].
The metabolic studies of troparil reveal that ester hydrolysis represents one of the primary degradation pathways for this compound [11]. This observation underscores the importance of the ester linkage in the overall stability and biological activity of troparil [11]. The hydrolysis reaction proceeds through nucleophilic attack by water or hydroxide ion on the carbonyl carbon of the ester, leading to the formation of the corresponding carboxylic acid and alcohol products [11].
Stereochemical control in troparil synthesis presents significant challenges due to the complex three-dimensional structure of the tropane ring system [12] [13] [14]. The tropane scaffold contains multiple stereocenters, and the introduction of the phenyl group at the 3β position requires careful control to ensure the correct stereochemical outcome [12]. The existing stereochemistry of the methylecgonidine starting material largely dictates the final stereochemical configuration of the product [13].
The reaction between methylecgonidine and phenylmagnesium bromide must maintain the existing stereochemical relationships within the tropane ring while introducing the new phenyl substituent with the correct orientation [14]. Studies of tropane stereochemistry indicate that the 3β configuration is thermodynamically favored and represents the major product under most reaction conditions [13] [14]. The bulky nature of the phenylmagnesium bromide reagent tends to favor approach from the less hindered face of the carbonyl group, contributing to the observed stereoselectivity [12].
Conformational analysis of tropane derivatives reveals that these compounds exist in relatively rigid conformations due to the bridged bicyclic structure [12]. This rigidity limits the number of accessible conformations and contributes to the stereochemical control observed in synthetic transformations [12]. The tropane ring system adopts a boat-like conformation that influences the approach of incoming reagents and the stereochemical outcome of reactions [12].
Temperature control plays a crucial role in maintaining stereochemical integrity during the synthesis [15]. Low-temperature conditions help minimize unwanted side reactions and epimerization processes that could compromise the desired stereochemical outcome [15]. The use of negative seventy-eight degrees Celsius to negative forty degrees Celsius temperatures during the Grignard addition helps preserve the stereochemical relationships established in the starting material [4].
Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and mass spectrometry provide essential tools for confirming the stereochemical outcome of troparil synthesis . These methods allow for the characterization of the three-dimensional structure and verification that the desired stereochemical configuration has been achieved . The complexity of the tropane ring system requires sophisticated analytical approaches to ensure proper identification and characterization of the synthetic products [16].
Scalable production of troparil faces numerous significant challenges that limit its commercial viability and large-scale manufacturing potential [2] [17]. The primary obstacle stems from the relative scarcity of methylecgonidine, the key starting material required for troparil synthesis [2]. This scarcity represents a fundamental bottleneck that constrains production capacity and increases manufacturing costs [2]. The specialized nature of this precursor compound requires dedicated synthetic routes or extraction from natural sources, both of which present scalability limitations [2].
Temperature control requirements present another major challenge for scalable production [4]. The synthesis demands precise temperature maintenance between negative seventy-eight degrees Celsius and negative forty degrees Celsius throughout the reaction period [4]. This cryogenic temperature requirement necessitates specialized equipment and increases energy costs, making large-scale production more complex and expensive [17]. Industrial-scale cryogenic systems require significant capital investment and ongoing operational expenses that affect the economic feasibility of scaled production [17].
Safety considerations associated with Grignard reagent handling create additional scalability challenges [6] [18]. Phenylmagnesium bromide exhibits extreme reactivity with moisture and oxygen, requiring stringent anhydrous conditions and inert atmosphere protocols [6]. Large-scale handling of these highly reactive organometallic compounds necessitates enhanced safety protocols, specialized equipment, and trained personnel [18]. The risk of exothermic reactions and potential fire hazards increases proportionally with scale, requiring robust safety management systems [18].
Economic factors significantly impact the viability of scalable troparil production [19]. The multi-step synthetic route involves expensive reagents and specialized conditions that drive up manufacturing costs [19]. The relatively low yield of sixty-five point two eight percent for the key synthetic step means that substantial quantities of expensive starting materials are required to produce meaningful amounts of product [4]. Additionally, the need for purification through recrystallization or column chromatography adds further costs and complexity to the manufacturing process [5].
Regulatory compliance presents substantial barriers to scalable troparil production due to its structural similarity to controlled substances [19]. The tropane ring system is characteristic of cocaine and related compounds, placing troparil under increased regulatory scrutiny [19]. Manufacturing facilities must implement comprehensive compliance programs, maintain detailed records, and submit to regular inspections, all of which increase operational complexity and costs [19]. The controlled substance precursor status of some synthetic intermediates further complicates the regulatory landscape for large-scale production [19].
Quality control requirements for troparil production demand sophisticated analytical capabilities that scale poorly with increased production volumes [17]. Each batch requires comprehensive characterization using techniques such as Nuclear Magnetic Resonance spectroscopy, high-resolution mass spectrometry, and chromatographic analysis [16]. The complexity of the tropane ring system and the need to verify stereochemical purity require specialized analytical expertise and equipment that represent significant fixed costs [17].